
2-Butyl-5-chloro-1H-benzimidazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a benzimidazole ring system substituted with butyl, chloro, and sulfonamide groups. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the butyl group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Chlorination: The chloro group can be introduced through electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide formation: The sulfonamide group can be introduced by reacting the benzimidazole derivative with sulfonyl chlorides in the presence of a base.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents with potential antiviral, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and derivatives with enhanced biological activities.
Industrial Applications: The compound is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. The exact pathways involved depend on the specific biological target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide include other benzimidazole derivatives such as:
2-Butyl-1H-benzo[d]imidazole-5-sulfonamide: Lacks the chloro group but retains similar biological activities.
6-Chloro-1H-benzo[d]imidazole-5-sulfonamide: Lacks the butyl group but has comparable chemical properties.
2-Butyl-6-chloro-1H-benzo[d]imidazole: Lacks the sulfonamide group but is used in similar applications.
The uniqueness of 2-Butyl-6-chloro-1H-benzo[d]imidazole-5-sulfonamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
89725-11-1 |
|---|---|
Molecular Formula |
C11H14ClN3O2S |
Molecular Weight |
287.77 g/mol |
IUPAC Name |
2-butyl-6-chloro-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C11H14ClN3O2S/c1-2-3-4-11-14-8-5-7(12)10(18(13,16)17)6-9(8)15-11/h5-6H,2-4H2,1H3,(H,14,15)(H2,13,16,17) |
InChI Key |
DCBWVKWRTKGZCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC(=C(C=C2N1)S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


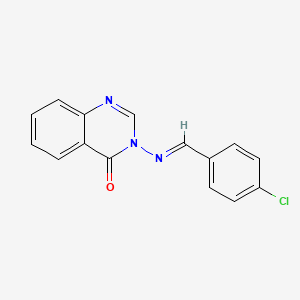
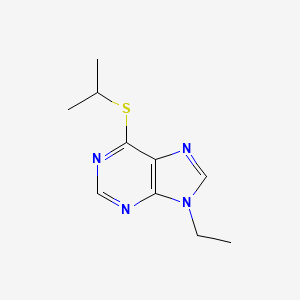
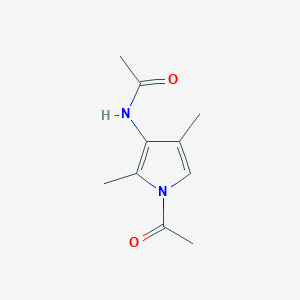
![Methyl 6-cyano-1,2,2a,7b-tetrahydro-3H-cyclobuta[b]indole-3-carboxylate](/img/structure/B12929937.png)
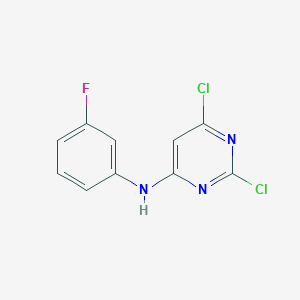


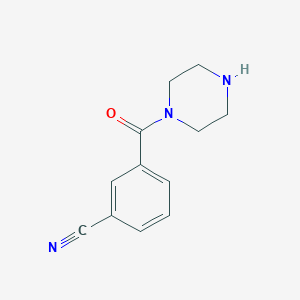
![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
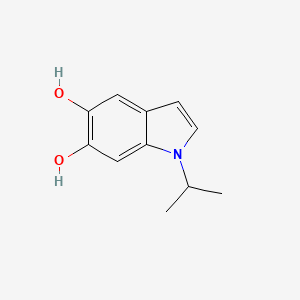
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)
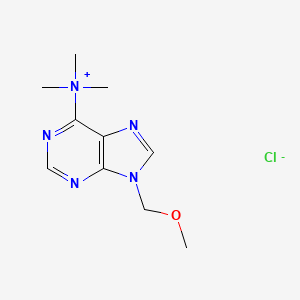
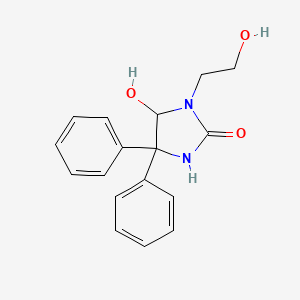
![4'-((2-Butyl-4-chloro-5-(((4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)(propyl)amino)methyl)-1H-imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12929971.png)
